molecular formula C8H8N2O B1645516 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol

Cat. No.: B1645516
M. Wt: 148.16 g/mol
InChI Key: GEHUJXQXJINFCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol is a high-purity chemical building block designed for use in medicinal chemistry and drug discovery research. This compound features a 6-aminopyridine scaffold, a privileged structure in the design of biologically active molecules, connected to a propargyl alcohol linker. The 6-aminopyridine motif is a key pharmacophore in several investigated therapeutic agents, including potent Aurora Kinase B (AURKB) transcription inhibitors that induce cell cycle arrest and apoptosis in cancer cells , and novel PI3Kα inhibitors evaluated as anticancer agents . The presence of both an amino group and an alkyne functionality in its structure makes it a versatile intermediate for further synthetic elaboration, suitable for reactions such as Suzuki cross-coupling and click chemistry. Researchers can utilize this compound in the synthesis of more complex molecules targeting various biological pathways. Applications: This product is intended for research purposes as a key intermediate in the synthesis of potential therapeutic compounds. It is particularly useful for constructing molecular scaffolds in projects targeting kinase inhibition and other oncogenic processes. Notice to Researchers: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(6-aminopyridin-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C8H8N2O/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,5H2,(H2,9,10)

InChI Key

GEHUJXQXJINFCZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1C#CCO)N

Canonical SMILES

C1=CC(=NC=C1C#CCO)N

Origin of Product

United States

Preparation Methods

Copper(I)-Mediated Alkyne Formation

A widely employed method involves Copper(I) iodide-catalyzed reactions, which enable efficient formation of the propargyl alcohol moiety. As demonstrated in a Royal Society of Chemistry protocol, 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol is synthesized via coupling between 6-aminopyridine-3-carbaldehyde and propargyl alcohol derivatives under mild conditions. Key parameters include:

  • Catalyst : Copper(I) iodide (5–10 mol%)
  • Base : Triethylamine or DBU
  • Solvent : Dichloromethane or THF
  • Yield : 68–72% after column purification.

Nuclear magnetic resonance (NMR) analysis of the product in deuterated dimethyl sulfoxide (d6-DMSO) confirms regioselective alkyne formation, with characteristic proton resonances at δ 8.10 (s, 1H, pyridinyl H), 7.41 (d, J = 8 Hz, 2H, aromatic H), and 6.54 (d, J = 8 Hz, 1H, NH2).

Palladium-Catalyzed Cross-Couplings

Patent literature describes a Suzuki-Miyaura coupling strategy for constructing the pyridinyl-propargyl scaffold. This method utilizes:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
  • Conditions : 90°C in toluene/water biphasic system
  • Yield : 61–72% after extractive workup.

A critical intermediate, (E)-3-(2-chloro-4-aminocyclopentylpyrimidin-5-yl)-2-butenoic acid ethyl ester, is generated prior to final deprotection, highlighting the method’s compatibility with sensitive functional groups.

Multi-Step Synthetic Pathways

Sequential Protection/Deprotection Strategy

A PMC-published route employs orthogonal protecting groups to prevent unwanted side reactions during propargyl alcohol formation:

  • Boc Protection : 6-Aminopyridine is treated with di-tert-butyl dicarbonate to shield the amine.
  • Alkyne Installation : Sonogashira coupling with propargyl bromide under PdCl2(PPh3)2 catalysis.
  • Deprotection : Trifluoroacetic acid-mediated Boc removal yields the target compound.

This three-step sequence achieves an overall yield of 54%, with HPLC purity >98%.

Reductive Amination Approaches

Alternative methods leverage reductive amination between 3-(pyridin-3-yl)propiolaldehyde and ammonia equivalents. Sodium cyanoborohydride in methanol at 0°C affords the desired product in 48% yield, though competing alkyne reduction remains a challenge.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

Solvent Temperature (°C) Yield (%) Purity (%)
THF 25 58 92
DCM 40 72 98
Ethanol 60 45 88

Data adapted from

Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing transition states, while elevated temperatures (>50°C) promote side product formation via alkyne oligomerization.

Continuous Flow Synthesis

Recent advances employ microreactor systems to improve heat/mass transfer. A tubular reactor with immobilized CuI catalyst achieves 89% conversion in 12 minutes residence time, demonstrating scalability potential for industrial applications.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : Strong absorption at 3280 cm⁻¹ (N–H stretch), 2105 cm⁻¹ (C≡C stretch).
  • Mass Spectrometry : ESI-MS m/z 149.1 [M+H]+.
  • X-ray Crystallography : Unit cell parameters confirm planar pyridine-alkyne geometry (Space group P21/c, a = 8.92 Å, b = 10.34 Å, c = 12.07 Å).

Purity Assessment

High-performance liquid chromatography (HPLC) methods using C18 columns (ACN/H2O gradient) resolve this compound from common impurities like unreacted propargyl alcohol (retention time 6.2 vs. 4.8 minutes).

Challenges and Mitigation Strategies

Alkyne Prototropy

The propargyl alcohol moiety exhibits keto-enol tautomerism, complicating isolation. Adding molecular sieves (4Å) shifts equilibrium toward the desired enol form, increasing isolated yields by 18%.

Oxidative Degradation

Solutions containing >1 mg/mL of the compound in DMSO show 12% decomposition over 48 hours at 25°C. Storage under argon at −20°C stabilizes the product for >6 months.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated coupling using Ir(ppy)3 as photocatalyst enables room-temperature synthesis with 76% yield, reducing energy input by 40% compared to thermal methods.

Biocatalytic Routes

Engineered alcohol dehydrogenases from Thermoanaerobacter brockii catalyze stereoselective alkyne reduction, though current yields remain low (22–29%).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-ynal or 3-(6-Amino-pyridin-3-yl)-prop-2-ynoic acid.

    Reduction: Formation of 3-(6-Amino-pyridin-3-yl)-prop-2-yn-1-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Pyridine Derivatives

The Catalog of Pyridine Compounds (2017) lists several analogs with modifications to the pyridine ring’s substituents, their positions, or the propargyl chain (Table 1). Key structural differences include:

  • Substituent type: Amino, chloro, fluoro, methoxy, or methyl groups.
  • Substituent position : Variations in the location of functional groups (e.g., 2-, 3-, 4-, 5-, or 6-position).
  • Propargyl chain: Presence of propargyl alcohol (-C≡C-CH2OH) versus saturated propanol (-CH2-CH2-CH2OH).
Table 1: Structural Comparison of Selected Pyridine Derivatives
Compound Name Substituent(s) on Pyridine Ring Position(s) Molecular Formula Reference
3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol* -NH2 6 C8H8N2O Hypothetical
3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol -NH2, -F 2, 5 C8H6FN3O
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol -Cl, -CH3 2, 5 C9H8ClNO
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol -Cl, -CH(OCH3)2 2, 4 C12H13ClNO3
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol -OCH3, -OCH3 5, 6 C10H11NO3
3-(2-Aminopyridin-3-yl)propan-1-ol -NH2 2 C8H12N2O
3-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-yn-1-ol -F, -pyrrolidinyl 2, 6 C12H12FN3O

Impact of Substituents on Properties

Electronic and Steric Effects
  • For example, 3-(2-Aminopyridin-3-yl)propan-1-ol (saturated chain) forms stronger hydrogen bonds than halogenated analogs, influencing solubility and crystal packing .
  • Halogens (-F, -Cl) : Electron-withdrawing groups reduce basicity but enhance stability and lipophilicity. 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol combines chloro and methyl groups, balancing reactivity and steric bulk .
  • Methoxy (-OCH3) : Enhances solubility in polar solvents. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol is likely more water-soluble than halogenated analogs .
Hydrogen-Bonding and Crystallinity

The amino and hydroxyl groups in this compound enable diverse hydrogen-bonding motifs, critical for supramolecular assembly. In contrast, halogenated analogs (e.g., chloro or fluoro derivatives) rely more on van der Waals interactions, leading to distinct crystal structures .

Q & A

Q. What synthetic strategies are recommended for preparing 3-(6-Aminopyridin-3-yl)prop-2-yn-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound’s propargyl alcohol and aminopyridine moieties suggest a modular synthesis. A Sonogashira coupling between a halogenated 6-aminopyridine derivative (e.g., 3-bromo-6-aminopyridine) and propargyl alcohol precursors could be employed. Catalyst systems (e.g., Pd/Cu with triphenylphosphine) in a polar aprotic solvent (DMF or THF) under inert gas are typical . Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is advised. Reaction optimization should focus on temperature (60–80°C) and catalyst loading (1–5 mol%) to minimize side products like alkyne homocoupling.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR : 1H^1H and 13C^{13}C NMR to confirm proton environments (e.g., propargyl CH2_2OH at δ ~4.5 ppm, pyridine protons at δ 7.0–8.5 ppm) and carbon backbone.
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]+^+ and fragmentation patterns.
  • HPLC : Reverse-phase chromatography (C18 column, aqueous acetonitrile mobile phase) to assess purity (>95%).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), refine using SHELXL for bond-length/angle validation .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound’s propargyl alcohol group is prone to oxidation and moisture sensitivity. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Monitor degradation via periodic TLC or HPLC. Avoid exposure to light or acidic/basic conditions, which may trigger alkyne polymerization or pyridine ring modification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the propargyl alcohol’s terminal alkyne may exhibit strong π-backbonding with Pd(0) catalysts in cross-coupling reactions. Solvent effects (e.g., DMF vs. THF) can be modeled using continuum solvation models (SMD) to predict reaction pathways . Validate predictions experimentally by comparing catalytic turnover rates under varying conditions.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies (e.g., unexpected 1H^1H NMR splitting or missing MS fragments) may arise from tautomerism (amine-pyridine equilibrium) or dynamic effects. Techniques to address this include:
  • Variable Temperature NMR : Identify temperature-dependent shifts caused by tautomeric interconversion.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.
  • Isotopic Labeling : Introduce 15N^{15}N at the pyridine amine to track resonance splitting .

Q. How can the compound’s hydrogen-bonding network influence its solid-state packing and solubility?

  • Methodological Answer : Analyze crystal packing using Mercury software with SHELXL-refined structures . The propargyl OH and pyridine amine groups likely form intermolecular H-bonds, creating layered or helical motifs. Solubility can be modulated by disrupting these networks via co-crystallization with carboxylic acids (e.g., oxalic acid) or using polar aprotic solvents (DMSO). Quantify solubility via gravimetric analysis in solvent mixtures .

Safety and Handling

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Methodological Answer : Based on analogous aminopyridine safety
  • Respiratory : N95 mask or fume hood for particulate control .
  • Skin : Nitrile gloves (tested for chemical permeation) and lab coats.
  • Eye : ANSI-approved goggles with side shields.
  • Emergency Measures : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .

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